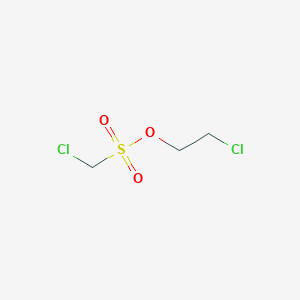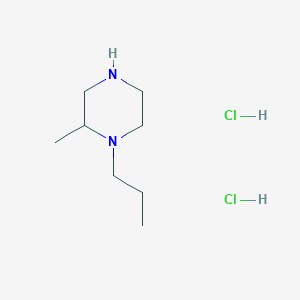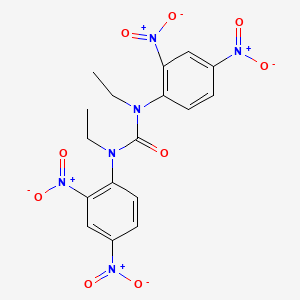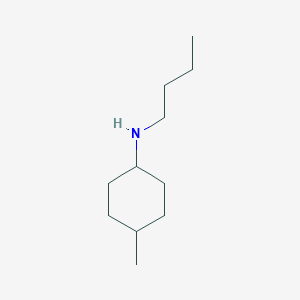
2-Chloroethyl chloromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl chloromethanesulfonate is an organic compound with the molecular formula C3H6Cl2O3S. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often used as an intermediate in the synthesis of other chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloroethyl chloromethanesulfonate can be synthesized through the reaction of 2-chloroethanol with chloromethanesulfonyl chloride. The reaction typically takes place in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products. The product is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroethyl chloromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form substituted products.
Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.
Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonates.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products Formed
Substituted Products: Depending on the nucleophile used, various substituted products can be formed.
Alkenes: Formed through elimination reactions.
Sulfonic Acids/Sulfonates: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
2-Chloroethyl chloromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules and in the study of enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-chloroethyl chloromethanesulfonate involves its reactivity with nucleophiles. The compound acts as an alkylating agent, transferring its chloroethyl group to nucleophilic sites on target molecules. This can result in the formation of covalent bonds with proteins, DNA, and other biomolecules, leading to changes in their structure and function .
Comparación Con Compuestos Similares
2-Chloroethyl chloromethanesulfonate can be compared with other similar compounds such as:
2-Chloroethanol: Similar in structure but lacks the sulfonate group.
Chloromethanesulfonyl chloride: Similar in reactivity but lacks the chloroethyl group.
2-Chloroethyl ethyl sulfide: Similar in structure but has an ethyl group instead of a sulfonate group.
The uniqueness of this compound lies in its dual functionality, combining the reactivity of both the chloroethyl and sulfonate groups, making it a versatile reagent in various chemical reactions .
Propiedades
Número CAS |
41239-85-4 |
|---|---|
Fórmula molecular |
C3H6Cl2O3S |
Peso molecular |
193.05 g/mol |
Nombre IUPAC |
2-chloroethyl chloromethanesulfonate |
InChI |
InChI=1S/C3H6Cl2O3S/c4-1-2-8-9(6,7)3-5/h1-3H2 |
Clave InChI |
BYEULZSQJFKHIP-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)OS(=O)(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)


![3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B13835412.png)





